molecular formula C8H7N3O3 B3089581 4-Azidophenyl glyoxal hydrate CAS No. 1196151-49-1

4-Azidophenyl glyoxal hydrate

Cat. No.: B3089581
CAS No.: 1196151-49-1
M. Wt: 193.16 g/mol
InChI Key: CBYYPIYKJZCKGK-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

4-Azidophenyl glyoxal hydrate plays a significant role in biochemical reactions, especially in the selective functionalization of arginine residues in proteins. The compound reacts with the guanidine groups of arginine residues, forming stable hydroxyimidazole rings . This property makes this compound an efficient reagent for the preparation of homogeneous antibody conjugates .

Cellular Effects

This compound has been shown to influence various cellular processes. Its ability to selectively modify arginine residues in proteins can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of antibodies with this compound has been demonstrated to preserve antigen selectivity and maintain high stability in human plasma . This indicates that the compound can be used to create stable and functional bioconjugates that can interact with specific cellular targets.

Molecular Mechanism

The molecular mechanism of this compound involves its selective reaction with arginine residues in proteins. The compound forms covalent adducts with the guanidine groups of arginine, resulting in the formation of stable hydroxyimidazole rings . This reaction is highly specific and allows for the precise modification of proteins. The azide groups introduced through this reaction can then participate in biorthogonal cycloaddition reactions, enabling further functionalization of the modified proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the modified proteins retain their stability and functionality over time, indicating that this compound can be used to create long-lasting bioconjugates

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage studies are limited, it is important to consider the potential threshold effects and toxicities at high doses. The selective modification of arginine residues by this compound suggests that careful dosage optimization is necessary to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in metabolic pathways that include the modification of arginine residues in proteins. The compound interacts with enzymes and cofactors that facilitate the formation of stable hydroxyimidazole rings . This interaction can influence metabolic flux and metabolite levels, particularly in pathways involving protein modification and bioconjugation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to selectively modify arginine residues suggests that it may be localized to specific cellular compartments where these residues are abundant . The distribution of the compound can impact its localization and accumulation within cells, affecting its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound’s ability to selectively modify arginine residues can direct it to specific compartments or organelles within the cell . This localization can influence the compound’s activity and function, making it a valuable tool for targeted protein modification and bioconjugation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azidophenyl glyoxal hydrate typically involves the reaction of phenylglyoxal with sodium azide. The reaction is carried out under controlled conditions to ensure the formation of the azide group on the phenyl ring. The product is then purified and hydrated to obtain the final compound .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Azidophenyl glyoxal hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-(4-azidophenyl)-2-oxoacetaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2.H2O/c9-11-10-7-3-1-6(2-4-7)8(13)5-12;/h1-5H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYYPIYKJZCKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)N=[N+]=[N-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-49-1
Record name 4-Azidophenyl glyoxal hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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